REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([S:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[CH3:20][OH:21].CN([CH:25]=[O:26])C>Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:20][O:21][C:25](=[O:26])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:3]=1 |f:2.3,4.5.6.7|
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)SCC(C)=O
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Name
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MeOH DMF
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Quantity
|
100 mL
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Type
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reactant
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Smiles
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CO.CN(C)C=O
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Name
|
|
Quantity
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5.7 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0.6 g
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Type
|
catalyst
|
Smiles
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Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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N2 (g) was bubbled through the solution for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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CO (g) was bubbled into the reaction mixture for five minutes
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Duration
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5 min
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Type
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FILTRATION
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Details
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The reaction was worked up then filtered through a plug of silica gel (1:1 EtOAc:hexanes)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
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COC(C1=CC(=CC=C1)SCC(C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |